molecular formula C14H32N2 B14382001 N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine CAS No. 88653-67-2

N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine

Katalognummer: B14382001
CAS-Nummer: 88653-67-2
Molekulargewicht: 228.42 g/mol
InChI-Schlüssel: ORMTXUQRWDBYII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties. It belongs to the class of diamines, which are compounds containing two amine groups. This compound is characterized by the presence of two 2,3-dimethylbutan-2-yl groups attached to an ethane-1,2-diamine backbone. Its molecular formula is C14H32N2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,3-dimethylbutan-2-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N1,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine is unique due to its specific arrangement of 2,3-dimethylbutan-2-yl groups and ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

88653-67-2

Molekularformel

C14H32N2

Molekulargewicht

228.42 g/mol

IUPAC-Name

N,N'-bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H32N2/c1-11(2)13(5,6)15-9-10-16-14(7,8)12(3)4/h11-12,15-16H,9-10H2,1-8H3

InChI-Schlüssel

ORMTXUQRWDBYII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)(C)NCCNC(C)(C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.